Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate
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Description
Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate, a nitro-substituted indazole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and a carboxylate ester group. This unique structure contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O₄ |
Molecular Weight | 196.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can modify cellular components, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases such as chk1 and chk2, which are crucial in cell cycle regulation and DNA repair pathways .
- Oxidative Stress Induction: The compound can induce oxidative stress in cells, activating signaling pathways that regulate apoptosis and inflammation .
Anticancer Properties
This compound exhibits significant anticancer activity across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through multiple pathways:
- Growth Inhibition: Studies have reported IC₅₀ values ranging from 0.041 to 33.6 μM against colon and melanoma cell lines, indicating substantial efficacy .
- Mechanistic Insights: The compound's interaction with specific kinases modulates signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Case Studies and Research Findings
Recent literature highlights various studies focusing on the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Evaluation: A study synthesized several derivatives of this compound and evaluated their anticancer activities against different cell lines. Notably, derivatives with additional functional groups exhibited enhanced potency .
- Kinase Inhibition Studies: Research demonstrated that certain derivatives effectively inhibited FGFR kinases with IC₅₀ values below 100 nM, suggesting potential therapeutic applications in oncology .
- Cellular Effects: Investigations into the cellular effects revealed that the compound could alter gene expression patterns related to oxidative stress response, further supporting its role in cancer therapy .
Properties
IUPAC Name |
methyl 1-methyl-5-nitroindazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-8-4-3-6(13(15)16)5-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEULQKLHYUEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.